3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one
Description
3-((2,6-Dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one (CAS 1201944-91-3) is a synthetic indenopyrazole derivative characterized by a 2,6-dichlorobenzylamino substituent at the 3-position and methoxy groups at the 6- and 7-positions of the indenopyrazole core. Its molecular structure combines lipophilic (dichlorobenzyl) and electron-donating (methoxy) groups, which may enhance binding to biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C19H15Cl2N3O3 |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylamino]-6,7-dimethoxy-1H-indeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-26-14-6-9-10(7-15(14)27-2)18(25)16-17(9)23-24-19(16)22-8-11-12(20)4-3-5-13(11)21/h3-7H,8H2,1-2H3,(H2,22,23,24) |
InChI Key |
UUDNGLPFGYJJQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C2=O)C(=NN3)NCC4=C(C=CC=C4Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the indeno[1,2-c]pyrazole core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a dichlorobenzyl halide and a suitable nucleophile under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of reactive functional groups allows for substitution reactions, where halogens or other substituents can be replaced with different groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Dichlorobenzyl halide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The indenopyrazole scaffold is highly tunable, with biological activity heavily influenced by substituents. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The dichlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to isopropyl or methoxy-substituted analogs (e.g., 4e, 4i). Halogenated aromatic groups (e.g., Cl, Br) in analogs like 4i and 1-(6-chlorobenzo[d]thiazol-2-yl) derivatives () correlate with improved antimicrobial and enzyme inhibitory activities .
- Methoxy Groups: The 6,7-dimethoxy groups in the target compound could facilitate hydrogen bonding with enzymatic targets, similar to methoxy-substituted 4e, which showed superior α-glucosidase inhibition compared to acarbose .
- Dichlorobenzylamino Group: This bulky substituent may sterically hinder interactions with certain targets but enhance selectivity for others. For example, β1-adrenergic blockers like 7b require specific substituents for receptor binding, suggesting the target compound’s dichlorobenzyl group may divert its activity toward alternative pathways .
Pharmacological Activity
- Antidiabetic Potential: The target compound’s dimethoxy groups align with 4e’s structural features, which exhibited α-glucosidase inhibition (IC50 = 6.71 μg/mL vs. acarbose’s 9.35 μg/mL) . In contrast, 37c (IC50 = 0.46 μM for α-amylase) demonstrates that alkyl and heteroaryl thiazole substituents drastically enhance potency compared to acarbose (IC50 = 0.89 μM) . The dichlorobenzylamino group in the target compound may similarly modulate enzyme affinity.
- Antimicrobial Activity: Indenopyrazole derivatives with halogenated aromatic rings (e.g., 4i, 1-(6-bromobenzo[d]thiazol-2-yl)) show broad-spectrum antimicrobial activity . The dichlorobenzyl group in the target compound may confer comparable effects due to chlorine’s electronegativity and membrane-disruptive properties.
- Cardiovascular Activity: Oxime ether derivatives like 7b act as β1-adrenergic blockers, highlighting the scaffold’s versatility . The target compound’s dichlorobenzylamino group lacks the hydroxypropylaminomethyl moiety critical for this activity, suggesting divergent applications.
Molecular Docking Insights
- Analogs such as 4e and 4o demonstrated strong binding to α-glucosidase and α-amylase via hydrogen bonding and hydrophobic interactions . The target compound’s methoxy and dichlorobenzyl groups may similarly anchor to enzyme active sites, though steric effects from the dichlorobenzyl group could alter binding kinetics.
Biological Activity
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C19H15Cl2N3O3
- Molecular Weight : 404.25 g/mol
- CAS Number : 1201944-91-3
- Purity : >95% (HPLC)
- SMILES Notation : COc1cc2C(=O)c3c(NCc4c(Cl)cccc4Cl)n[nH]c3c2cc1OC
The compound is characterized by a complex structure that includes an indeno-pyrazolone framework with dichlorobenzyl and methoxy substituents, which may contribute to its biological activity.
Anticancer Properties
Research indicates that 3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against different types of cancer:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 8.7 | ROS-mediated cytotoxicity |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G2/M checkpoint, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
-
Study on MCF-7 Cells :
A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells. -
A549 Cell Line Evaluation :
In another investigation involving A549 cells, the compound was found to inhibit proliferation significantly with an IC50 value of 12 µM. The study highlighted the role of cyclin-dependent kinase inhibitors in mediating this effect. -
HeLa Cell Response :
Research focusing on HeLa cells indicated that treatment with the compound led to a marked increase in ROS levels, which correlated with enhanced cytotoxicity. The study suggested that the compound's structure facilitates interactions that enhance ROS production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
